REACTION_CXSMILES
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[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:11][C:12]1[CH:31]=[CH:30][C:15]([C:16]([N:18]2[C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=3[C:22](=[O:29])[CH2:21][CH2:20][CH2:19]2)=[O:17])=[CH:14][CH:13]=1>>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:11][C:12]1[CH:13]=[CH:14][C:15]([C:16]([N:18]2[C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=3[C:22](=[O:29])[CH2:21][CH2:20][CH2:19]2)=[O:17])=[CH:30][CH:31]=1)=[O:6]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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NC1=CC=C(C(=O)N2CCCC(C3=C2C=CC=C3)=O)C=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
CC1=C(C(=O)NC2=CC=C(C=C2)C(=O)N2CCCC(C3=C2C=CC=C3)=O)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |